3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine
Overview
Description
Synthesis Analysis
- The synthesis of 3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine involves a Mannich reaction followed by an intramolecular aldol condensation. This process yields hydrochlorides of the compound, which are analyzed using 1H and 13C NMR techniques (Jaffar & Upton, 1996).
Molecular Structure Analysis
- The molecular and crystal structures of this compound have been determined using X-ray diffraction, revealing interesting features like intermolecular OH⋯N hydrogen bonds that link molecules into homochiral chains (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
- When heated in the presence of arylamines, 3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine undergoes a retroaldol type reaction, leading to the formation of 3-arylamino-1-oxo-1-phenylpropanes. This reaction demonstrates the compound's ability to undergo significant structural transformations (Volkov et al., 2007).
Physical Properties Analysis
- The physical properties of 3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine, including its crystal structure, have been extensively studied. The compound forms orthorhombic crystals in space group P212121, with specific intermolecular hydrogen bonds contributing to its structural stability (Kuleshova & Khrustalev, 2000).
Scientific Research Applications
Synthesis and Chemical Transformations
- Conversion to Arylamino and Pyrazole Derivatives : 3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine, when heated with arylamines, undergoes a retroaldol type reaction, forming 3-arylamino-1-oxo-1-phenylpropanes. Arylhydrazines transform it into 1,3-diarylpyrazoles and their dihydro derivatives (Volkov et al., 2007).
Stereochemical Studies
- Stereoselective Syntheses : A study reported the stereoselective synthesis of 1-alkyl-3-benzoyl-4-hydroxy-4-phenylpiperidine derivatives, providing insights into conformational aspects (Jaffar & Upton, 1996).
- Stereochemistry of Piperidine Derivatives : The stereochemistry of 3-methyl-4-phenylpiperidines derived from corresponding 4-phenyl-4-piperidinols was explored, contributing to a deeper understanding of molecular structures (Mcerlane & Casy, 1972).
Formation of Complexes and Derivatives
- Formation of Metal Complexes : The compound was utilized in synthesizing various metal complexes, which were characterized to understand their geometrical and molecular structures (Akbas et al., 2008).
- Synthesis of Novel Compounds : The compound facilitated the synthesis of novel N-alkylamine- and N-cycloalkylamine-derived derivatives, expanding the possibilities for novel synthetic pathways (Foks et al., 2014).
Other Applications
- Drug Design and Docking Studies : It was involved in structure-based drug design and docking studies for the discovery of novel lead compounds, indicating its potential in drug development (Ragno et al., 2004).
- Synthesis of Pyranone Derivatives : Utilized in the synthesis of pyranone derivatives, indicating a broad range of synthetic applications in organic chemistry (Okafor, 1980).
properties
IUPAC Name |
(4-hydroxy-1-methyl-4-phenylpiperidin-3-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-20-13-12-19(22,16-10-6-3-7-11-16)17(14-20)18(21)15-8-4-2-5-9-15/h2-11,17,22H,12-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRFABREAYQAQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)C(=O)C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274684 | |
Record name | (4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine | |
CAS RN |
5409-66-5 | |
Record name | NSC30380 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30380 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC12505 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12505 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BENZOYL-4-HYDROXY-1-METHYL-4-PHENYLPIPERIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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